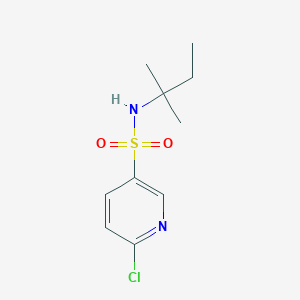![molecular formula C20H26N4O3S B2443404 5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941247-55-8](/img/structure/B2443404.png)
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile and its derivatives have been extensively studied for their potential in anticancer research. For instance, Kachaeva et al. (2018) synthesized and characterized various 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, showing significant growth inhibitory and cytostatic activities against cancer cell lines, particularly in leukemia, renal, and breast cancer subpanels (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). Additionally, Pilyo et al. (2020) highlighted the synthesis of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates that exhibited potent cytotoxic activity against various human cancer cells (Pilyo et al., 2020).
Antibacterial and Antifungal Properties
Some derivatives of this compound have shown promising antibacterial and antifungal activities. Konstantinova et al. (2009) synthesized derivatives that were effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Konstantinova et al., 2009).
Chemiluminescence
In the field of chemiluminescence, Tominaga et al. (1995) studied derivatives of 5-aminopyrazole-4-carbonitrile, which exhibited efficient light production, surpassing even luminol in some cases. This suggests potential applications in analytical chemistry and biological studies (Tominaga et al., 1995).
Molecular Probes in Biological Studies
Diwu et al. (1997) synthesized derivatives incorporating sulfonyl groups, which acted as fluorescent solvatochromic dyes. These compounds, due to their strong solvent-dependent fluorescence, can be used as sensitive molecular probes in various biological processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Synthesis of Heterocyclic Compounds
There is significant interest in synthesizing various heterocyclic compounds using derivatives of this compound. Williams and Fu (2010) developed a methodology to synthesize 2,5-disubstituted-1,3-oxazoles, showcasing the versatility of these compounds in creating diverse chemical structures (Williams & Fu, 2010).
Propriétés
IUPAC Name |
5-(butylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-4-11-22-20-18(14-21)23-19(27-20)16-5-7-17(8-6-16)28(25,26)24-12-9-15(2)10-13-24/h5-8,15,22H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCDNAYMHGJHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

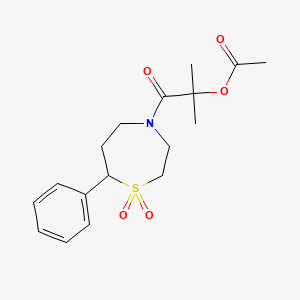

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)


![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)
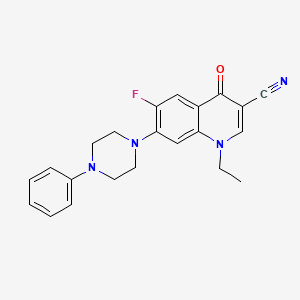
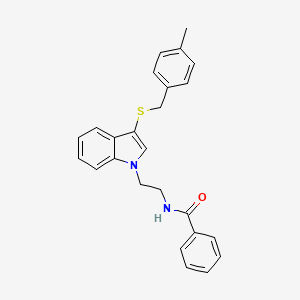
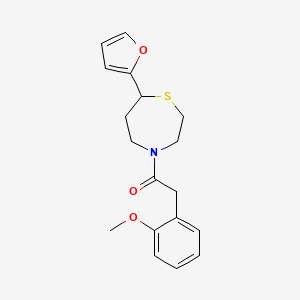
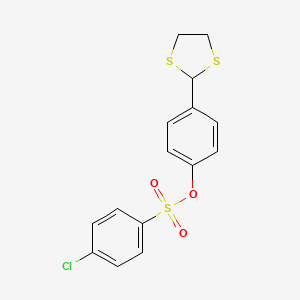
![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)
